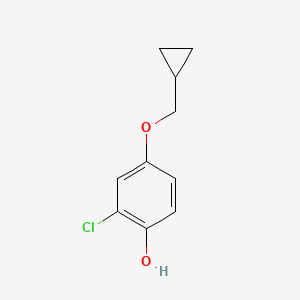

2-Chloro-4-(cyclopropylmethoxy)phenol

Description

Overview of Phenolic Scaffolds in Synthetic Chemistry

Phenolic scaffolds, characterized by a hydroxyl group directly attached to an aromatic ring, are pivotal building blocks in synthetic chemistry. mdpi.com The hydroxyl group profoundly influences the reactivity of the aromatic ring, activating it towards electrophilic substitution and enabling a range of chemical transformations. nih.gov This inherent reactivity allows phenols to serve as precursors for a vast array of more complex molecules. mdpi.com

The interaction between the hydroxyl group's lone pair electrons and the aromatic π-system not only enhances reactivity but also provides a handle for further functionalization, such as ether or ester formation. nih.gov Phenolic structures are integral to the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. numberanalytics.commdpi.com Their ability to form hydrogen bonds and participate in hydrophobic interactions also makes them crucial motifs in supramolecular chemistry and materials science. nih.gov The versatility of the phenolic framework allows chemists to design and construct intricate molecular architectures with tailored electronic and steric properties. mdpi.com

Importance of Halogenation and Etherification in Aromatic Systems

The strategic modification of aromatic rings through halogenation and etherification is a fundamental aspect of organic synthesis, allowing for the fine-tuning of a molecule's physicochemical properties.

Halogenation is the process of introducing one or more halogen atoms (F, Cl, Br, I) onto an aromatic ring, typically via electrophilic aromatic substitution. libretexts.orglibretexts.org This reaction is of paramount importance for several reasons. Halogen substituents act as valuable synthetic handles; they can be readily replaced by other functional groups through nucleophilic aromatic substitution or serve as coupling partners in cross-coupling reactions (e.g., Suzuki, Heck), thereby enabling the construction of complex carbon-carbon or carbon-heteroatom bonds. mt.com Furthermore, the introduction of a halogen can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. mt.com For instance, chlorination of a phenol (B47542) ring can increase its acidity and modify its interaction with biological targets. ontosight.ai The reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a sufficiently strong electrophile to attack the aromatic ring. numberanalytics.comwikipedia.org

Etherification of phenols involves the conversion of the acidic hydroxyl group into an ether linkage (R-O-R'). This transformation is significant as it "caps" the reactive and polar hydroxyl group, thereby increasing the molecule's stability and lipophilicity. This modification is widely used to protect the hydroxyl group during multi-step syntheses or to modulate the biological activity of a parent phenol. Aryl ethers, the products of this reaction, are prevalent in natural products and pharmaceuticals. The methoxy (B1213986) group (-OCH₃), a simple ether, is a common feature in many approved drugs, where it can influence ligand-target binding, improve metabolic profiles, and enhance physicochemical properties. nih.gov

Contextualization of the Cyclopropylmethoxy Moiety in Chemical Research

The cyclopropyl (B3062369) group is a highly valued structural motif in modern medicinal chemistry. scientificupdate.comresearchgate.net Despite its simple three-carbon structure, this strained ring system imparts unique conformational and electronic properties to a molecule. When incorporated into a larger structure as a cyclopropylmethoxy group (-O-CH₂-cyclopropane), it offers several strategic advantages.

The cyclopropyl ring is often used as a rigid linker or as a bioisosteric replacement for other groups, such as alkenes or gem-dimethyl groups. scientificupdate.com Its compact, three-dimensional nature can help to lock a molecule into a specific conformation that is favorable for binding to a biological target, potentially increasing potency and selectivity. researchgate.netnih.gov Furthermore, the cyclopropyl moiety is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This increased stability can lead to improved pharmacokinetic profiles in drug candidates. The presence of this group has been noted in numerous contemporary drugs and clinical candidates, highlighting its relevance in drug discovery and development. scientificupdate.comresearchgate.net

The compound 2-Chloro-4-(cyclopropylmethoxy)phenol serves as a representative example that integrates these key chemical features. It is built upon a phenolic scaffold, modified by both chlorination and etherification, and incorporates the functionally significant cyclopropylmethoxy moiety.

Chemical Compound Data

The following table summarizes key identifiers and properties for 2-Chloro-4-(cyclopropylmethoxy)phenol.

| Property | Value | Source |

| CAS Number | 860616-68-8 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁ClO₂ | bldpharm.com |

| Molecular Weight | 198.65 g/mol | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 2-chloro-4-(cyclopropylmethoxy)phenol | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | VVERRHAOKCNXIF-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| Purity | 98% | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(cyclopropylmethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVERRHAOKCNXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Cyclopropylmethoxy Phenol

Precursor Synthesis and Functional Group Transformations Leading to the Phenol (B47542)

The construction of the target molecule necessitates a systematic approach to introduce the required substituents onto the aromatic ring. This typically involves the protection of the reactive phenolic hydroxyl group, followed by the sequential or concurrent introduction of the cyclopropylmethoxy and chloro groups, and concluding with the deprotection of the phenol.

To prevent unwanted side reactions during subsequent synthetic steps, the hydroxyl group of the starting phenolic material is often protected. A common and effective strategy is benzylation, where the phenol is converted to a benzyl (B1604629) ether. This can be achieved through a palladium-catalyzed reaction under neutral conditions, for example, by reacting the phenol with a benzylating agent like benzyl carbonate.

Following the necessary transformations on the aromatic ring, the benzyl protecting group must be removed to reveal the free phenol. A variety of debenzylation methods are available. For instance, the cleavage of a benzyl ether can be accomplished by treatment with a strong acid, such as 48% hydrogen bromide in glacial acetic acid. prepchem.com This method has been shown to be effective in the synthesis of related chloro-substituted phenols. prepchem.com

The key cyclopropylmethoxy moiety is typically introduced via a Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an appropriate cyclopropylmethyl electrophile, such as (bromomethyl)cyclopropane (B137280). ntnu.no

The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). jk-sci.com The choice of base and solvent is crucial for achieving high yields. For the synthesis of aryl ethers, bases like NaOH, KOH, K2CO3, or Cs2CO3 are commonly employed. jk-sci.com The use of dipolar aprotic solvents helps to minimize potential side reactions, such as elimination. jk-sci.com

A plausible precursor for the synthesis of the target molecule is 4-(cyclopropylmethoxy)phenol (B3021601). This intermediate can be synthesized by the Williamson etherification of hydroquinone (B1673460) with (bromomethyl)cyclopropane. The reaction conditions would need to be carefully controlled to favor mono-alkylation over di-alkylation.

The introduction of a chlorine atom onto the aromatic ring is a critical step in the synthesis of 2-Chloro-4-(cyclopropylmethoxy)phenol. The directing effect of the cyclopropylmethoxy group, an ortho-, para-director, means that chlorination of 4-(cyclopropylmethoxy)phenol will yield a mixture of products. Therefore, achieving the desired 2-chloro substitution requires regioselective chlorination methods.

Sulfuryl chloride (SO2Cl2) is a commonly used reagent for the chlorination of phenols. google.comresearchgate.net The regioselectivity of this reaction can be influenced by the choice of solvent and the presence of a catalyst. For instance, the chlorination of phenols with sulfuryl chloride can be directed to the para-position in the presence of certain catalysts. researchgate.net Conversely, ortho-selective chlorination can also be achieved under specific conditions. lookchem.com In the case of 4-(cyclopropylmethoxy)phenol, the para-position is blocked, thus favoring chlorination at the ortho-positions. To achieve the desired 2-chloro isomer, careful control of reaction conditions is necessary to minimize the formation of the 2,6-dichloro byproduct.

Multi-Step Synthetic Routes and Reaction Pathway Analysis

The synthesis of 2-Chloro-4-(cyclopropylmethoxy)phenol is inherently a multi-step process that requires careful planning and execution. A logical synthetic route would commence with a readily available starting material, such as 4-hydroxyphenol (hydroquinone), and proceed through the sequential introduction of the required functional groups.

A potential synthetic pathway is outlined below:

Etherification: Reaction of hydroquinone with (bromomethyl)cyclopropane under Williamson ether synthesis conditions to form 4-(cyclopropylmethoxy)phenol.

Chlorination: Regioselective chlorination of 4-(cyclopropylmethoxy)phenol at the ortho-position using a suitable chlorinating agent like sulfuryl chloride to yield 2-Chloro-4-(cyclopropylmethoxy)phenol.

For the Williamson ether synthesis of 4-(cyclopropylmethoxy)phenol from hydroquinone, key parameters to optimize include the stoichiometry of the reactants to favor mono-alkylation, the choice of base and solvent, and the reaction temperature and duration.

In the subsequent chlorination step, the reaction conditions must be finely tuned to achieve high regioselectivity for the 2-position and to minimize the formation of di-chlorinated byproducts. This can involve screening different chlorinating agents, catalysts, solvents, and reaction temperatures. The progress of the reaction should be monitored, for example by gas chromatography (GC), to determine the optimal reaction time for maximizing the yield of the desired product.

The table below summarizes hypothetical optimization parameters for the key reaction steps.

| Reaction Step | Parameter to Optimize | Conditions to Test | Desired Outcome |

|---|---|---|---|

| Etherification (Williamson) | Base | NaOH, K2CO3, Cs2CO3 | High yield of mono-etherified product |

| Solvent | DMF, DMSO, Acetonitrile | Good solubility and reaction rate | |

| Temperature | Room Temperature to 100 °C | Minimize side reactions, optimal reaction time | |

| Chlorination | Chlorinating Agent | Sulfuryl Chloride, N-Chlorosuccinimide | High regioselectivity for ortho-position |

| Catalyst | Lewis Acids (e.g., AlCl3), Amine catalysts | Enhanced regioselectivity and reaction rate | |

| Solvent | Dichloromethane, Carbon Tetrachloride | Inert solvent that favors desired selectivity |

Catalysis plays a significant role in enhancing the efficiency and selectivity of both the etherification and chlorination steps.

In the Williamson ether synthesis, phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide, potentially leading to milder reaction conditions and improved yields. utahtech.edu

For the aromatic chlorination step, various catalysts can be used to control the regioselectivity. Lewis acids are known to catalyze electrophilic aromatic substitution reactions, including chlorination. The choice of catalyst can influence the ortho/para ratio of the products. For the chlorination of phenols, specific catalysts have been developed to favor either ortho or para substitution. lookchem.comnih.gov In the synthesis of 2-Chloro-4-(cyclopropylmethoxy)phenol, a catalyst that promotes ortho-chlorination would be highly beneficial.

The table below lists some catalytic approaches that could be applied to the synthesis.

| Reaction Step | Catalytic Approach | Potential Catalyst | Benefit |

|---|---|---|---|

| Etherification (Williamson) | Phase-Transfer Catalysis | Tetrabutylammonium bromide | Improved reaction rate, milder conditions |

| Chlorination | Lewis Acid Catalysis | AlCl3, FeCl3 | Activation of chlorinating agent |

| Organocatalysis | Amine-based catalysts | Enhanced regioselectivity (ortho-directing) |

Comparison of Synthetic Efficiencies and Selectivity Profiles

The efficiency and selectivity of the synthetic routes to 2-Chloro-4-(cyclopropylmethoxy)phenol are critical for practical applications. The two primary routes—etherification followed by chlorination (Route 1) and chlorination followed by etherification (Route 2)—present distinct advantages and disadvantages concerning yield and purity of the final product.

Regioselectivity:

The main challenge in synthesizing this specific isomer is achieving the correct substitution pattern on the benzene (B151609) ring.

In Route 1 , the critical step for selectivity is the chlorination of 4-(cyclopropylmethoxy)phenol. The hydroxyl group is a more potent activating group than the ether group, strongly directing the incoming electrophile (chlorine) to the ortho position. gfredlee.com This leads to a high degree of regioselectivity for the desired 2-chloro isomer. However, there is a risk of over-chlorination to produce 2,6-dichloro-4-(cyclopropylmethoxy)phenol, which can be mitigated by controlling the reaction conditions and the stoichiometry of the chlorinating agent. nih.gov

In Route 2 , selectivity is addressed by starting with a pre-chlorinated precursor, such as 2-chloro-4-hydroxyphenol. This approach guarantees the correct placement of the chlorine atom. The subsequent Williamson ether synthesis is generally a highly selective and efficient reaction at the hydroxyl group. jk-sci.com The primary challenge for this route lies in the efficient and clean synthesis of the 2-chloro-4-hydroxyphenol starting material.

Efficiency and Yield:

Route 2 may involve more steps to prepare the chlorinated precursor, but each step can be high-yielding. The final etherification step is typically efficient. google.com This route may offer a more controlled and ultimately higher-yielding pathway, despite potentially being longer.

Below is a comparative table summarizing the key aspects of each synthetic route.

| Feature | Route 1: Etherification then Chlorination | Route 2: Chlorination then Etherification |

| Starting Material | 4-Hydroxyphenol (Hydroquinone) | 2-Chloro-4-hydroxyphenol |

| Key Challenge | - Achieving mono-etherification - Controlling regioselectivity of chlorination (mono- vs. di-chloro) nih.gov | Synthesis of the chlorinated precursor |

| Selectivity | High regioselectivity in chlorination due to strong directing effect of the -OH group. gfredlee.com | Position of chlorine is predetermined; high selectivity in the etherification step. |

| Potential Byproducts | Di-ether product, 2,6-dichloro isomer | Byproducts from the synthesis of the chlorinated precursor. |

| Overall Efficiency | Potentially fewer steps but may require difficult purifications, impacting yield. | Potentially more steps, but each may be cleaner and higher yielding, leading to better overall efficiency. |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Cyclopropylmethoxy Phenol

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group is the most reactive site on the molecule for many transformations due to its acidic proton and nucleophilic oxygen atom. Reactions at this position are fundamental for creating a wide array of derivatives.

The phenolic hydroxyl group can be readily converted into esters and ethers through well-established esterification and alkylation protocols.

Esterification: Acetylation is a common esterification reaction for phenols. Under standard acetylation conditions, such as treatment with acetic anhydride (B1165640) in the presence of a base or an acid catalyst, the hydroxyl group is converted to an acetate (B1210297) ester. This transformation is often used as a protecting group strategy to temporarily modify the phenol's reactivity during multi-step syntheses. google.com

Alkylation: Alkylation of the phenolic oxygen leads to the formation of an ether linkage. This reaction typically proceeds by first deprotonating the phenol (B47542) with a suitable base, such as sodium hydride or sodium hydroxide (B78521), to form the more nucleophilic phenoxide anion. google.comfigshare.com This anion can then displace a leaving group from an alkyl halide or a similar electrophilic substrate. figshare.com The choice of base and solvent is crucial for achieving high yields and preventing side reactions. For instance, the use of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) is effective for generating the phenoxide for subsequent alkylation. google.com

| Reaction Type | Reagent(s) | Product Type | Conditions |

| Esterification | Acetic Anhydride, Acetyl Chloride | Phenyl Acetate | Base or Acid Catalyst |

| Alkylation | Alkyl Halide (e.g., R-Br, R-Cl) | Phenyl Ether | Base (e.g., NaOH, NaH, K₂CO₃) |

A particularly important application of the reactivity of the phenolic hydroxyl group is its use in synthesizing advanced ether derivatives, which can serve as key intermediates for pharmacologically active molecules. A prominent example is the reaction with epichlorohydrin (B41342) in a basic medium. google.com

In this reaction, the phenoxide, generated in situ, attacks the electrophilic carbon of epichlorohydrin, leading to the opening of the epoxide ring. This process can yield a mixture of the desired glycidyl (B131873) ether derivative and the corresponding chlorohydrin. google.comntnu.no The chlorohydrin can be converted to the epoxide under basic conditions, or the mixture can be treated with acid to exclusively yield the chlorohydrin product. google.com These intermediates are valuable building blocks; for example, 1-chloro-3-phenoxy-propan-2-ol derivatives are precursors in the synthesis of beta-blocker drugs like Betaxolol. ntnu.nogoogle.com

| Reactant | Reagent(s) | Product(s) | Typical Conditions |

| Phenol | 1. Base (e.g., NaOH) 2. Epichlorohydrin | Aryl Glycidyl Ether and/or Aryl Chlorohydrin | Basic medium (e.g., NaOH in ethanol) |

| Phenol | 1. Base (e.g., NaH) 2. Alkyl Tosylate | Aryl Alkyl Ether | DMF, elevated temperature |

Transformations Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group is a three-membered carbocyclic ring that exhibits unique chemical properties due to its significant ring strain. While it is generally stable under many reaction conditions used to modify the phenolic and aromatic portions of the molecule, it can undergo specific transformations.

The strained C-C bonds of the cyclopropyl ring can be cleaved under certain conditions, such as catalytic hydrogenation or treatment with strong acids. These ring-opening reactions can lead to the formation of a propyl or isopropenyl group, thereby providing a pathway to a different class of derivatives. However, these transformations often require harsh conditions that could also affect other functional groups in the molecule. For most derivatization strategies focusing on the phenol or aromatic ring, the cyclopropyl group is expected to remain intact, acting as a stable lipophilic substituent.

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which governs its reactivity. nih.gov In the context of the cyclopropylmethoxy group, the ether linkage is generally stable. However, the cyclopropane ring can undergo cleavage under specific, typically harsh, reaction conditions.

Cleavage of cyclopropylmethyl (CPM) ethers can occur under strongly acidic conditions. tandfonline.com This reactivity is attributed to the formation of a relatively stable cyclopropylmethyl cation, which benefits from hyperconjugation between the bent bonds of the cyclopropane ring and the empty p-orbital of the carbocation. tandfonline.com However, such conditions are often severe (e.g., 50% trifluoroacetic acid) and may not be compatible with other functional groups in the molecule. tandfonline.com

Furthermore, radical-mediated ring-opening provides another pathway for cyclopropane cleavage. nih.govbeilstein-journals.org These reactions can be initiated by various means, including photoredox catalysis or the use of radical initiators, leading to the formation of a ring-opened alkyl radical that can participate in subsequent transformations. beilstein-journals.orgnih.gov It is important to note that under the typical conditions used for derivatizing the phenolic portion of the molecule, such as Williamson ether synthesis, the cyclopropylmethoxy group remains intact.

Functionalization of the Cyclopropyl Ring

Direct functionalization of the cyclopropyl ring in compounds like 2-Chloro-4-(cyclopropylmethoxy)phenol is challenging due to the high C-H bond strength compared to other alkanes. The ring is generally inert to many standard reagents used in organic synthesis.

Advanced synthetic methods have been developed for the functionalization of unactivated cyclopropanes. These strategies often involve C-C bond activation through oxidative catalysis or the generation of radical intermediates. nih.gov For instance, nickel-catalyzed C(sp³)–O arylation has been studied using cyclopropanols, where the cyclopropane ring's integrity serves as an indicator of the reaction mechanism (radical vs. polar). acs.orgresearchgate.net Such methods, while powerful, are highly specific and their application to the cyclopropylmethoxy moiety of the title compound has not been extensively reported. For most synthetic purposes involving 2-Chloro-4-(cyclopropylmethoxy)phenol, the cyclopropyl ring is considered a stable, non-reactive component.

Preparation of Advanced Pharmaceutical Intermediates and Scaffolds

The true synthetic value of 2-Chloro-4-(cyclopropylmethoxy)phenol and its analogs lies in their use as building blocks for high-value pharmaceutical compounds. The combination of the reactive phenol, the substituted aromatic core, and the metabolically stable cyclopropylmethoxy group makes it an ideal precursor for certain drug classes.

Application in Beta-Blocker Precursor Synthesis (e.g., Betaxolol Precursors)

The cyclopropylmethoxy phenoxy core is a key structural feature of the selective β1-adrenergic receptor antagonist, Betaxolol. While Betaxolol itself is 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)propan-2-ol, the synthetic strategies employed are directly applicable to precursors like 2-Chloro-4-(cyclopropylmethoxy)phenol.

The primary synthetic route involves the O-alkylation of the phenolic hydroxyl group with an epoxide-containing reagent, typically epichlorohydrin. This reaction, a variant of the Williamson ether synthesis, proceeds under basic conditions. wikipedia.orgmasterorganicchemistry.com The resulting epoxide intermediate is then subjected to a nucleophilic ring-opening reaction with isopropylamine (B41738) to install the aminopropanol (B1366323) side chain characteristic of beta-blockers. google.comresearchgate.net

A well-documented synthesis of Betaxolol starts from the related compound 4-(2-(cyclopropylmethoxy)ethyl)phenol, which serves as an excellent model for the reactivity of the target phenol. ntnu.nomdpi.com The process involves reacting the phenol with epichlorohydrin in the presence of a base like potassium carbonate to form the key epoxide intermediate. mdpi.com Subsequent reaction with isopropylamine yields the final beta-blocker. google.comgoogle.com

Table 1: Representative Synthesis of a Betaxolol Precursor

| Step | Reactants | Reagents/Conditions | Product | Purpose |

| 1 | 4-(2-(cyclopropylmethoxy)ethyl)phenol | Epichlorohydrin, K₂CO₃, MeCN, reflux | 1-{4-[2-(cyclopropylmethoxy)ethyl]-phenoxy}-2,3-epoxy propane | Formation of the key epoxide intermediate via Williamson ether synthesis. google.com |

| 2 | 1-{4-[2-(cyclopropylmethoxy)ethyl]-phenoxy}-2,3-epoxy propane | Isopropylamine, H₂O or Isopropyl alcohol | 1-[4-{2-(cyclopropylmethoxy)ethyl}phenoxy]-3-(isopropylamino)propan-2-ol (Betaxolol) | Ring-opening of the epoxide to install the amino-alcohol side chain. google.com |

Synthesis of Pyrimidine (B1678525) and Isoxazole (B147169) Derivatives Featuring the Cyclopropylmethoxy Phenoxy Core

The phenolic nature of 2-Chloro-4-(cyclopropylmethoxy)phenol allows it to serve as a versatile starting point for the synthesis of various heterocyclic systems, including pyrimidines and isoxazoles. These scaffolds are of significant interest in medicinal chemistry.

Synthesis of Pyrimidine Derivatives: A common and effective method for synthesizing substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) with a guanidine (B92328) or urea (B33335) derivative. bu.edu.egnih.govnih.gov A plausible route starting from 2-Chloro-4-(cyclopropylmethoxy)phenol would first involve the synthesis of a chalcone (B49325) (an α,β-unsaturated ketone). This can be achieved by first formylating the phenol (e.g., via Vilsmeier-Haack or Duff reaction) or creating an acetyl derivative via Friedel-Crafts acylation, followed by a Claisen-Schmidt condensation with an appropriate ketone or aldehyde. The resulting chalcone, bearing the 2-chloro-4-(cyclopropylmethoxy)phenoxy moiety, can then be cyclized with guanidine hydrochloride to yield the desired pyrimidine derivative.

Table 2: Plausible Synthesis of a Pyrimidine Derivative

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | 2-Chloro-4-(cyclopropylmethoxy)phenol | 1. Acetyl chloride, AlCl₃ 2. Aromatic aldehyde, NaOH (aq) | Chalcone derivative | Creation of the α,β-unsaturated ketone core via Friedel-Crafts acylation and subsequent Claisen-Schmidt condensation. |

| 2 | Chalcone derivative | Guanidine hydrochloride, Base (e.g., NaOEt), Ethanol, reflux | 2-Amino-pyrimidine derivative | Cyclocondensation to form the pyrimidine ring. nih.gov |

Synthesis of Isoxazole Derivatives: Isoxazole rings can also be readily synthesized from chalcone intermediates. sphinxsai.com The reaction of an α,β-unsaturated ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of the isoxazole ring through a cyclocondensation reaction. nih.govijbpas.com

Therefore, using the same chalcone intermediate derived from 2-Chloro-4-(cyclopropylmethoxy)phenol as described above, treatment with hydroxylamine hydrochloride would furnish an isoxazole derivative featuring the intact cyclopropylmethoxy phenoxy core. This strategy highlights the utility of the chalcone as a divergent intermediate for accessing multiple heterocyclic systems.

Table 3: Plausible Synthesis of an Isoxazole Derivative

| Step | Reactant | Reagents/Conditions | Product | Purpose |

| 1 | Chalcone derivative (from Table 2, Step 1) | Hydroxylamine hydrochloride, Base (e.g., KOH), Ethanol, reflux | Isoxazole derivative | Cyclocondensation of the chalcone with hydroxylamine to form the isoxazole ring. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-4-(cyclopropylmethoxy)phenol is expected to show distinct signals corresponding to the aromatic protons, the cyclopropyl (B3062369) group protons, and the methylene (B1212753) bridge protons. Based on analogous structures like 2-chloro-4-methoxyphenol, the aromatic protons would appear in the range of δ 6.5-7.5 ppm. chemicalbook.com The protons of the cyclopropyl group would likely produce complex multiplets in the upfield region, typically between δ 0.3 and 1.5 ppm. The methylene protons of the -OCH₂- group are expected to be a doublet around δ 3.8-4.0 ppm, split by the adjacent cyclopropyl proton. The phenolic -OH proton would exhibit a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For 2-Chloro-4-(cyclopropylmethoxy)phenol, distinct peaks are expected for the aromatic carbons, the cyclopropyl carbons, and the methylene carbon. The aromatic carbons would typically resonate in the δ 110-160 ppm region. The carbon bearing the hydroxyl group and the carbon with the chloro substituent would have their chemical shifts influenced by these electronegative atoms. For a similar compound, 2-chloro-4-methoxyphenol, carbon signals appear in this region. chemicalbook.com The methylene carbon of the cyclopropylmethoxy group would likely be found around δ 70-75 ppm, and the cyclopropyl carbons would be in the upfield region, typically below δ 20 ppm.

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| C-OH | - | 145 - 155 |

| C-Cl | - | 120 - 130 |

| C-O(cyclopropylmethoxy) | - | 140 - 150 |

| -OCH₂- | 3.8 - 4.0 | 70 - 75 |

| Cyclopropyl CH | 0.8 - 1.5 | 5 - 15 |

| Cyclopropyl CH₂ | 0.3 - 0.7 | 3 - 10 |

| Phenolic OH | Variable (broad singlet) | - |

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of 2-Chloro-4-(cyclopropylmethoxy)phenol is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The C-O stretching of the phenol (B47542) would appear around 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. libretexts.org The C-O-C stretching of the ether linkage would likely be found in the 1000-1150 cm⁻¹ range. The C-Cl stretching vibration is expected in the region of 600-800 cm⁻¹. The presence of the cyclopropyl group would be indicated by C-H stretching vibrations around 3000-3100 cm⁻¹ and ring vibrations (breathing) near 1000-1050 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Cyclopropyl C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1260 |

| Ether C-O-C | Stretching | 1000 - 1150 |

| C-Cl | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For 2-Chloro-4-(cyclopropylmethoxy)phenol, absorption maxima (λmax) are expected due to π → π* transitions of the benzene (B151609) ring. Substituents on the benzene ring can cause a shift in these absorption bands. The hydroxyl and cyclopropylmethoxy groups are auxochromes, which can shift the absorption to longer wavelengths (a bathochromic or red shift). The chlorine atom can also influence the absorption spectrum. By analogy with other chlorophenols, one would expect absorption maxima in the range of 270-290 nm.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular ion peak (M⁺) for 2-Chloro-4-(cyclopropylmethoxy)phenol would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₁ClO₂ = 198.65 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom.

Fragmentation of the molecular ion would likely involve cleavage of the ether bond, leading to fragments corresponding to the cyclopropylmethyl cation or the chlorophenoxy radical. Alpha cleavage and dehydration are common fragmentation pathways for alcohols and phenols. libretexts.org

| m/z | Interpretation |

|---|---|

| ~198 | Molecular ion (M⁺) with ³⁵Cl |

| ~200 | Isotopic peak (M+2) with ³⁷Cl |

| Variable | Fragments from cleavage of ether bond and other fragmentations |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. There is no publicly available crystal structure for 2-Chloro-4-(cyclopropylmethoxy)phenol. However, analysis of crystal structures of closely related substituted phenols can provide insights into the expected molecular geometry. mdpi.com It is anticipated that the benzene ring would be planar. The bond lengths and angles would be influenced by the electronic effects of the chloro, hydroxyl, and cyclopropylmethoxy substituents. The orientation of the cyclopropylmethoxy group relative to the plane of the benzene ring would be a key conformational feature.

Based on a comprehensive search of available scientific literature and databases, detailed computational and theoretical investigations specifically for the compound 2-Chloro-4-(cyclopropylmethoxy)phenol (CAS No. 860616-68-8) have not been published.

Therefore, it is not possible to provide the specific data and analysis required to populate the requested article sections on Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (MEP) mapping, and the computational prediction of spectroscopic data (NMR, IR, Raman) for this particular molecule.

Generating content for the specified outline would require access to research that includes:

Optimized molecular conformation data and energetics.

Calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and surfaces.

Computed electrostatic potential maps.

Predicted NMR chemical shifts correlated with experimental values.

Calculated vibrational frequencies for IR and Raman spectroscopy.

As no peer-reviewed studies or public repositories containing this information for 2-Chloro-4-(cyclopropylmethoxy)phenol could be located, the article cannot be generated without resorting to speculation or fabricating data, which would violate the core requirements of scientific accuracy.

Computational Chemistry and Theoretical Investigations

Spectroscopic Property Prediction and Correlation with Experimental Data

Electronic Absorption Spectra Simulations (UV-Vis)

Theoretical simulations of the electronic absorption (UV-Vis) spectrum are crucial for interpreting experimental results and understanding the electronic transitions within a molecule. bioone.orgresearchgate.net For substituted phenols, Time-Dependent Density Functional Theory (TD-DFT) is a prevalent and effective method for calculating vertical excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. nih.govscilit.comnih.gov

Computational studies on a range of substituted phenols have demonstrated that both TD-DFT and Coupled Cluster (CCSD-EOM) approaches can accurately reproduce the spectral shifts observed upon substitution on the phenol (B47542) ring. bioone.orgnih.gov The electronic transitions in phenols in the UV region are typically π → π* transitions originating from the aromatic ring. bioone.org For 2-Chloro-4-(cyclopropylmethoxy)phenol, the primary and secondary absorption bands are expected to be analogous to those of phenol, but shifted due to the electronic effects of the chloro and cyclopropylmethoxy substituents.

The chlorine atom, being an electron-withdrawing group, and the cyclopropylmethoxy group, acting as an electron-donating group, would modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bioone.org This modulation directly influences the absorption wavelengths (λmax). Simulations for similar substituted phenols, such as 2-chlorophenol, have been successfully performed using DFT methods to analyze their solvatochromic behavior. researchgate.net A TD-DFT calculation for 2-Chloro-4-(cyclopropylmethoxy)phenol would likely predict the main absorption bands and their corresponding oscillator strengths, providing a theoretical fingerprint of the molecule's electronic structure. researchgate.net

Below is a table representing typical data that would be generated from a TD-DFT simulation for the principal electronic transitions of the molecule.

| Excited State | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 4.55 | 272 | 0.035 | HOMO -> LUMO |

| S2 | 5.68 | 218 | 0.150 | HOMO-1 -> LUMO |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations on 2-Chloro-4-(cyclopropylmethoxy)phenol are not extensively reported in the literature, simulations on related phenolic systems provide a framework for understanding its potential dynamic behavior. nih.govstanford.edu MD simulations are a computational method used to study the physical movements of atoms and molecules over time, offering insights into conformational dynamics, solvation, and intermolecular interactions. researchgate.net

A critical prerequisite for any MD simulation is a well-defined force field, which is a set of parameters and equations that describe the potential energy of the system. uiuc.edu Standard force fields like AMBER, CHARMM, and GROMOS provide parameters for common biomolecules and organic structures. gromacs.org However, for a molecule containing a less common moiety like the cyclopropylmethoxy group, specific parameterization would likely be necessary. nih.gov This process typically involves quantum chemistry calculations to derive atomic partial charges, equilibrium bond lengths, angles, and dihedral potentials to accurately represent the molecule's energetics. uiuc.edunih.gov

MD simulations could be employed to study the behavior of 2-Chloro-4-(cyclopropylmethoxy)phenol in various solvents to understand its solvation shell and hydrogen bonding capabilities. nih.gov Furthermore, given the amphiphilic nature of phenols, simulations could model its interaction with biological membranes, such as lipid bilayers. Such studies on other phenolic compounds have been used to investigate their partitioning, orientation, and effect on membrane structure.

The table below illustrates the types of parameters that would need to be defined in a force field for an MD simulation of 2-Chloro-4-(cyclopropylmethoxy)phenol.

| Atom | Atom Type | Partial Charge (e) | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) |

|---|---|---|---|---|

| Cl (on ring) | Cl | -0.15 | 3.50 | 0.27 |

| O (phenol) | OH | -0.65 | 3.00 | 0.21 |

| C (cyclopropyl) | CT | -0.05 | 3.39 | 0.11 |

| O (ether) | OS | -0.30 | 3.07 | 0.17 |

Potential Biological Activities Preclinical, in Vitro Studies Only

Enzyme Inhibition Studies (in vitro assays)

No studies were identified that specifically investigated the inhibitory activity of 2-Chloro-4-(cyclopropylmethoxy)phenol against Acetyl-CoA Carboxylase (ACC) or IKK-beta in in vitro assays.

Acetyl-CoA Carboxylase (ACC) Inhibition

There is no available data from in vitro enzymatic assays to confirm or deny the ability of 2-Chloro-4-(cyclopropylmethoxy)phenol to inhibit ACC1 or ACC2 isoforms.

IKK-beta Inhibition

The potential for 2-Chloro-4-(cyclopropylmethoxy)phenol to act as an inhibitor of IκB kinase β (IKK-beta) has not been reported in the scientific literature based on available in vitro studies.

Antiproliferative Effects in Cell Lines (excluding clinical human trial data)

No preclinical research has been published detailing the antiproliferative or cytotoxic effects of 2-Chloro-4-(cyclopropylmethoxy)phenol on any cancer cell lines.

Cancer Cell Line Studies

Data regarding the efficacy of 2-Chloro-4-(cyclopropylmethoxy)phenol in inhibiting the growth of cancer cell lines is not available. Consequently, no data tables of IC50 values or other measures of antiproliferative activity can be provided.

Mechanistic Aspects of Cell Growth Inhibition (in vitro cell cycle, apoptosis, molecular pathway analysis)

As no primary studies on the antiproliferative effects of this compound were found, there is subsequently no research available on the potential mechanisms of action. This includes a lack of data on its effects on the cell cycle, induction of apoptosis, or modulation of any specific molecular pathways in cancer cells.

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Exploration of Novel Synthetic Pathways

Currently, specific, novel synthetic pathways for 2-Chloro-4-(cyclopropylmethoxy)phenol are not detailed in peer-reviewed literature. However, the synthesis of structurally related phenol (B47542) ethers provides a foundation for potential routes. A plausible approach could involve the etherification of 2-chlorohydroquinone with a cyclopropylmethyl halide. A patent for a related compound, 4-[2-(cyclopropylmethoxy)ethyl]phenol, describes a multi-step synthesis originating from p-chlorophenol, which includes steps like phenoxy protection, Grignard reaction, etherification, and deprotection. Future research could focus on adapting and optimizing such multi-step sequences for the efficient and high-yield production of 2-Chloro-4-(cyclopropylmethoxy)phenol. Investigations into green chemistry approaches, utilizing more environmentally benign solvents and catalysts, would also represent a novel direction.

Development of Advanced Derivatives for Specific Preclinical Targets

The development of advanced derivatives of 2-Chloro-4-(cyclopropylmethoxy)phenol for preclinical targets is a hypothetical endeavor at this stage, as the biological activity of the parent compound is uncharacterized. Phenolic compounds, in general, are known to exhibit a wide range of biological activities. The presence of a chlorine atom and a cyclopropylmethoxy group suggests that derivatives could be designed to modulate properties such as lipophilicity, metabolic stability, and target binding. Future preclinical research would first need to identify a biological target of interest for the parent compound. Subsequently, structure-activity relationship (SAR) studies could be initiated, involving the synthesis of a library of derivatives with modifications to the aromatic ring, the chloro substituent, or the cyclopropylmethoxy moiety to enhance potency and selectivity for a specific preclinical target.

Further Elucidation of Biological Mechanisms at the Molecular Level (in vitro)

There are currently no in vitro studies available that elucidate the biological mechanisms of 2-Chloro-4-(cyclopropylmethoxy)phenol at the molecular level. A foundational step in future research would be to screen the compound against a broad panel of biological targets, such as enzymes and receptors, to identify any potential bioactivity. Should any activity be confirmed, subsequent in vitro studies would be essential to unravel its mechanism of action. Techniques such as enzyme inhibition assays, receptor binding studies, and gene expression profiling could provide insights into its molecular interactions and downstream cellular effects.

Application in Material Science or Agrochemical Research

The potential applications of 2-Chloro-4-(cyclopropylmethoxy)phenol in material science or agrochemical research are yet to be explored. While some m-aryloxy phenols have found use in material science, there is no specific information linking this compound to such applications. In the realm of agrochemicals, it is noteworthy that the structurally related compound 2-chloro-4-aminophenol serves as an intermediate in the synthesis of the insect growth regulator Rimon. Furthermore, 2-Chloro-4-phenylphenol is recognized as a microbiocide. These connections, though indirect, suggest that future research could investigate the potential herbicidal, fungicidal, or insecticidal properties of 2-Chloro-4-(cyclopropylmethoxy)phenol and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-(cyclopropylmethoxy)phenol, and what experimental parameters are critical for yield optimization?

- Answer : The synthesis typically involves nucleophilic substitution of 2-chloro-4-hydroxybenzaldehyde with cyclopropylmethanol under basic conditions (e.g., K₂CO₃) in refluxing acetone or DMF . Key parameters include:

- Reaction time : Prolonged reflux (12–24 hours) ensures complete substitution.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to acetone.

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) isolates the product with >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing 2-Chloro-4-(cyclopropylmethoxy)phenol, and what key peaks should be observed?

- Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular formulas (e.g., C₁₀H₁₁ClO₂ vs. C₁₁H₁₃ClO₂) for this compound?

- Answer : Discrepancies may arise from misannotation or structural variants (e.g., presence/absence of a hydroxymethyl group). To resolve:

- Cross-validate using high-resolution mass spectrometry (HRMS) to confirm exact mass.

- Compare experimental ¹³C NMR data with computational predictions (e.g., DFT calculations) .

- Review synthetic protocols: The cyclopropylmethoxy group in C₁₁H₁₃ClO₂ requires an additional CH₂ unit compared to methoxy derivatives .

Q. What strategies are recommended for improving the stability of 2-Chloro-4-(cyclopropylmethoxy)phenol in aqueous solutions during biological assays?

- Answer :

- pH control : Maintain solutions at pH 5–6 to minimize phenolic -OH deprotonation and hydrolysis.

- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without destabilizing the compound.

- Light avoidance : Store solutions in amber vials to prevent photodegradation of the chloroaryl group .

Q. How can crystallographic tools (e.g., SHELX, ORTEP) clarify the spatial arrangement of the cyclopropylmethoxy substituent?

- Answer :

- Single-crystal X-ray diffraction : Refine torsion angles between the cyclopropane ring and phenol moiety using SHELXL .

- ORTEP visualization : Analyze thermal ellipsoids to assess rotational freedom of the cyclopropylmethoxy group .

- Example : A dihedral angle >60° between the cyclopropane and phenyl planes suggests steric hindrance, impacting binding in receptor studies .

Methodological Challenges

Q. What experimental design considerations are critical when studying the reactivity of the chloro and cyclopropylmethoxy groups in cross-coupling reactions?

- Answer :

- Protection of -OH : Use silyl ethers (e.g., TBSCl) to prevent unwanted side reactions at the phenolic group .

- Catalyst selection : Pd(OAc)₂/XPhos systems efficiently activate the chloro group for Suzuki-Miyaura couplings without cleaving the cyclopropylmethoxy moiety .

- Monitoring : Track reaction progress via LC-MS to detect intermediates (e.g., boronate esters).

Q. How can researchers address low yields in the alkylation step of 2-chloro-4-hydroxybenzaldehyde with cyclopropylmethanol?

- Answer :

- Base optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar solvents.

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C .

- Workup : Extract unreacted starting material with dichloromethane before column purification .

Data Interpretation

Q. What analytical approaches distinguish 2-Chloro-4-(cyclopropylmethoxy)phenol from its structural isomer 2-Chloro-4-(methoxycyclopropyl)phenol?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.